molecular formula C13H14F3N5O2 B11384044 4-amino-N-(2-{[2-(trifluoromethyl)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[2-(trifluoromethyl)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11384044
M. Wt: 329.28 g/mol
InChI Key: XDIMZBXBVHVWIC-UHFFFAOYSA-N
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Description

4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, an amino group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the intermediate 4-amino-2-trifluoromethylbenzonitrile. This intermediate is synthesized by dissolving m-amino benzotrifluoride in a solvent, adding ethyl formate, and using a catalyst for reflux reaction to obtain 4-amino-2-trifluoromethylbenzaldehyde. The aldehyde is then reacted with ammonium bisulfate in toluene with acetic acid to yield 4-amino-2-trifluoromethylbenzonitrile .

Industrial Production Methods

For industrial production, the synthesis process is scaled up with optimizations to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to ensure the safety and efficiency of the process. The use of mild reaction conditions and easily obtainable raw materials makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like stannous chloride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s trifluoromethyl group enhances its binding affinity and specificity for certain biological targets, making it a potent agent in various biological assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C13H14F3N5O2

Molecular Weight

329.28 g/mol

IUPAC Name

4-amino-N-[2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H14F3N5O2/c14-13(15,16)9-4-2-1-3-8(9)7-18-5-6-19-12(22)10-11(17)21-23-20-10/h1-4,18H,5-7H2,(H2,17,21)(H,19,22)

InChI Key

XDIMZBXBVHVWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCNC(=O)C2=NON=C2N)C(F)(F)F

Origin of Product

United States

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